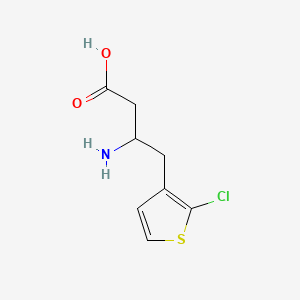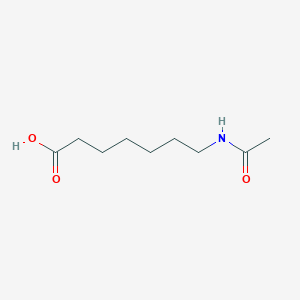
N-Boc-2-(2-fluoroethoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-2-(2-fluoroethoxy)ethanamine is a chemical compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is characterized by the presence of a fluoroethoxy group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-fluoroethoxy)ethanamine typically involves the reaction of 2-(2-fluoroethoxy)ethanamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired Boc-protected amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-2-(2-fluoroethoxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Deprotection Reactions: The major product is 2-(2-fluoroethoxy)ethanamine, the free amine.
Applications De Recherche Scientifique
N-Boc-2-(2-fluoroethoxy)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Boc-2-(2-fluoroethoxy)ethanamine is primarily related to its role as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-ethanolamine: Similar in structure but lacks the fluoroethoxy group.
N-Boc-2-aminoethanol: Contains a hydroxyl group instead of a fluoroethoxy group.
N-Boc-2-(2-azidoethoxy)ethanamine: Contains an azido group instead of a fluoroethoxy group.
Uniqueness
N-Boc-2-(2-fluoroethoxy)ethanamine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H18FNO3 |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-fluoroethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H18FNO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12) |
Clé InChI |
KPSLTAXCTPLWGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


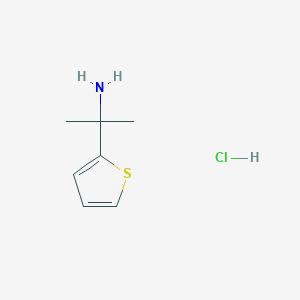
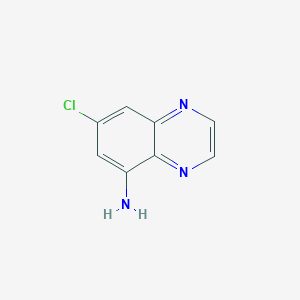
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
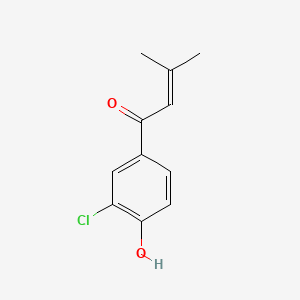

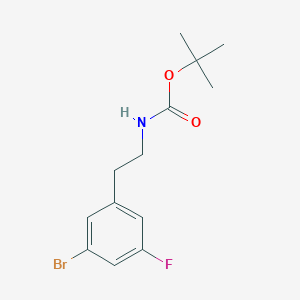
![Triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo](/img/structure/B13497169.png)
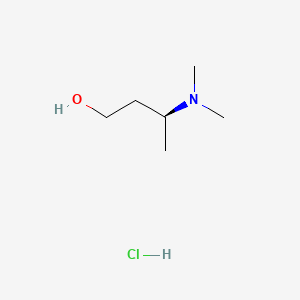
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
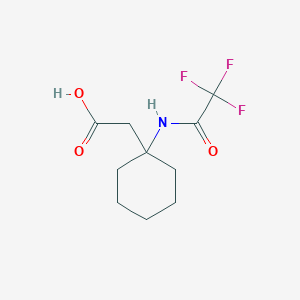
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)
